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Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-
Methyl-4-nitrophenol via the electrophilic nitration of 2-methylphenol (o-cresol). The protocol

is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It

emphasizes not only the procedural steps but also the underlying chemical principles,

regioselectivity, and critical safety considerations inherent to nitration reactions. This guide

includes a detailed reaction mechanism, step-by-step procedures for synthesis and purification,

methods for characterization, and a thorough discussion of safety protocols to ensure a safe

and successful synthesis.

Introduction: Significance and Background
2-Methyl-4-nitrophenol, also known as 4-nitro-o-cresol, is a valuable chemical intermediate in

various industrial applications. It serves as a precursor in the synthesis of dyes, agrochemicals,

and active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a reactive

aromatic core with hydroxyl, methyl, and nitro functional groups, allows for versatile

downstream chemical transformations.[1]

The synthesis of 2-Methyl-4-nitrophenol is a classic example of an electrophilic aromatic

substitution (EAS) reaction. In this reaction, the aromatic ring of 2-methylphenol acts as a

nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). The regiochemical outcome of this

substitution is governed by the directing effects of the pre-existing substituents on the aromatic

ring—the hydroxyl (-OH) and methyl (-CH₃) groups.
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Reaction Mechanism and Regioselectivity
The nitration of 2-methylphenol proceeds via the generation of a potent electrophile, the

nitronium ion (NO₂⁺), from the protonation of nitric acid by a stronger acid, typically sulfuric

acid.

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich π system of the 2-methylphenol

ring. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to

donate electron density to the ring through resonance. The methyl group is a weaker activating,

ortho-, para-director via an inductive effect. The directing effects of these two groups are

synergistic, reinforcing electron density at the positions ortho and para to the hydroxyl group.

Due to steric hindrance from the adjacent methyl group at the C2 position, the electrophilic

attack at the C6 position (ortho to -OH) is sterically hindered. Consequently, the nitration

reaction predominantly occurs at the C4 position (para to the -OH group), which is sterically

accessible, leading to 2-Methyl-4-nitrophenol as the major product.[2] A smaller amount of the

2-methyl-6-nitrophenol isomer is also typically formed.[3]
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Caption: Reaction mechanism for the nitration of 2-methylphenol.

Critical Safety Protocols
Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive

and oxidizing nature of the reagents.[4] Strict adherence to safety protocols is mandatory.

Reagent Hazards:
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Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe chemical burns

upon contact with skin or eyes and can ignite combustible materials.[5][6][7] Vapors are

toxic if inhaled.[5][8]

Sulfuric Acid: A strong dehydrating agent and highly corrosive. It causes severe burns on

contact. The dilution of concentrated sulfuric acid is highly exothermic.

2-Methylphenol (o-cresol): Toxic and corrosive. It can be absorbed through the skin and is

harmful if ingested or inhaled.

Engineering Controls:

All operations must be conducted inside a certified chemical fume hood with adequate

ventilation to control exposure to acid fumes and nitrogen dioxide gas.[9]

An emergency eyewash station and safety shower must be readily accessible.[6][9]

Ensure all glassware is free from cracks and contaminants.

Personal Protective Equipment (PPE):

Eye Protection: Chemical splash goggles and a face shield are required.[9]

Gloves: Wear acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is

recommended.

Lab Coat: A chemical-resistant lab coat or apron must be worn.[9]

Reaction Control:

The reaction is highly exothermic. The addition of the nitrating mixture must be slow and

controlled, with efficient cooling and stirring to manage the temperature.[4]

A cooling bath (ice-water or ice-salt) is essential to maintain the reaction temperature

within the specified range.

Never add water to concentrated acid; always add acid slowly to water.
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Spill & Waste Management:

Have a spill kit with appropriate neutralizing agents (e.g., sodium bicarbonate for acids)

readily available.[10]

Nitric acid waste should not be mixed with other waste streams, especially organic

solvents, to prevent violent reactions.[10] Dispose of all chemical waste according to

institutional and local regulations.

Materials and Equipment
Reagents

Reagent Formula
Molar Mass (
g/mol )

Purity Notes

2-Methylphenol

(o-cresol)
C₇H₈O 108.14 ≥98%

Nitric Acid (68-

70%)
HNO₃ 63.01 Reagent Grade Concentrated

Sulfuric Acid

(98%)
H₂SO₄ 98.08 Reagent Grade Concentrated

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 Reagent Grade For extraction

Sodium

Bicarbonate

(NaHCO₃)

NaHCO₃ 84.01 Reagent Grade For neutralization

Anhydrous

Sodium Sulfate
Na₂SO₄ 142.04 Reagent Grade For drying

Deionized Water H₂O 18.02 -

Ice H₂O 18.02 - For cooling bath

Equipment
Three-neck round-bottom flask (250 mL)
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Dropping funnel (100 mL)

Magnetic stirrer and stir bar

Thermometer

Condenser

Ice bath

Separatory funnel (500 mL)

Beakers and Erlenmeyer flasks

Rotary evaporator

Glass funnel and filter paper

Standard laboratory glassware

Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of 2-Methyl-4-nitrophenol.

Step 1: Preparation of Reactant Solution

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a

thermometer, dissolve 5.4 g (0.05 mol) of 2-methylphenol in 50 mL of dichloromethane.

Place the flask in an ice-water bath and begin stirring. Cool the solution to 0-5 °C.

Step 2: Preparation of the Nitrating Mixture

In a separate beaker or flask placed in an ice bath, carefully and slowly add 5 mL of

concentrated sulfuric acid to 5 mL of concentrated nitric acid. Caution: This mixing is

exothermic. Add the sulfuric acid dropwise with constant swirling or stirring.

Allow the nitrating mixture to cool to below 10 °C before use.
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Step 3: The Nitration Reaction

Transfer the cold nitrating mixture to a dropping funnel and place it on the central neck of the

three-neck flask containing the 2-methylphenol solution.

Add the nitrating mixture dropwise to the stirred 2-methylphenol solution over a period of 30-

45 minutes.

Carefully monitor the internal temperature and maintain it below 10 °C throughout the

addition. Adjust the addition rate as necessary to control the exotherm.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes

to completion.

Step 4: Quenching and Work-up

Pour the reaction mixture slowly and carefully into a beaker containing 100 g of crushed ice

with stirring.

Transfer the mixture to a 500 mL separatory funnel. Allow the layers to separate.

Drain the lower organic (dichloromethane) layer. Extract the aqueous layer with an additional

25 mL of dichloromethane.

Combine the organic extracts. Wash the combined organic layer sequentially with:

50 mL of cold deionized water.

50 mL of saturated sodium bicarbonate solution (to neutralize residual acids). Caution:

Vent the separatory funnel frequently to release CO₂ gas pressure.

50 mL of brine (saturated NaCl solution).

Dry the organic layer over anhydrous sodium sulfate.

Step 5: Isolation and Purification
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Decant or filter the dried organic solution to remove the sodium sulfate.

Remove the dichloromethane solvent using a rotary evaporator. A yellow-orange solid crude

product will be obtained.

Purify the crude product by recrystallization. A suitable solvent system is an ethanol-water

mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water

dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room

temperature and then in an ice bath to induce crystallization.

Collect the purified yellow crystals of 2-Methyl-4-nitrophenol by vacuum filtration, wash with

a small amount of cold water, and dry in a desiccator. A typical yield is 60-70%.

Product Characterization
The identity and purity of the final product should be confirmed using standard analytical

techniques.

Property Value

Appearance Yellow to light orange crystalline solid[1]

Melting Point 93-98 °C[11]

Molecular Formula C₇H₇NO₃

Molar Mass 153.14 g/mol

Solubility
Sparingly soluble in water; soluble in ethanol,

ether, acetone[1]

Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of

the final product.

Melting Point: Compare the experimental melting point with the literature value. A sharp

melting point range indicates high purity.

Spectroscopy:
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FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks: broad O-H

stretch (~3200-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), asymmetric and

symmetric N-O stretches of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹).

¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by analyzing the

chemical shifts and splitting patterns of the aromatic protons and the methyl group

protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the number and types of

carbon atoms in the molecule.

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause(s) Suggested Solution(s)

Low Yield

Incomplete reaction; loss of

product during work-up;

temperature too high leading

to side reactions.

Ensure reaction stirs for the full

time. Be careful during

extractions. Maintain strict

temperature control during

nitrating agent addition.

Dark, Tarry Product

Over-nitration or oxidation due

to excessive temperature or

concentrated reagents.

Ensure slow, controlled

addition of the nitrating mixture

at low temperatures. Use

diluted nitric acid if necessary.

[12]

Product is an Oil, Not a Solid

Presence of impurities (e.g.,

isomeric byproducts) lowering

the melting point.

Confirm product identity with

spectroscopy (NMR). Improve

purification by performing a

second recrystallization or

using column chromatography.

[1]

Violent Reaction/Runaway
Addition of nitrating mixture is

too fast; inadequate cooling.

Immediately stop the addition

and ensure the cooling bath is

effective. Nitration reactions

can be dangerous; always

work on a small scale first and

have emergency procedures in

place.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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